2-(3-chlorophenyl)-4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one
説明
The compound 2-(3-chlorophenyl)-4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one is a heterocyclic molecule featuring a dihydroisoquinolinone core fused with a 1,2,4-oxadiazole ring.
特性
IUPAC Name |
2-(3-chlorophenyl)-4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClN3O2/c1-15-10-11-17(12-16(15)2)23-27-24(31-28-23)22-14-29(19-7-5-6-18(26)13-19)25(30)21-9-4-3-8-20(21)22/h3-14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXHOZQEKBPAEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC(=CC=C5)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-(3-chlorophenyl)-4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its efficacy in various biological contexts.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula: C22H20ClN3O
- Molecular Weight: 377.87 g/mol
- CAS Number: Not specified in the search results.
The compound features a dihydroisoquinoline core substituted with a chlorophenyl and an oxadiazole moiety, which may contribute to its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of similar dihydroisoquinoline derivatives. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines. One study reported a derivative exhibiting an IC50 value of 0.3 μM against ALL cells, indicating strong anticancer activity . The mechanism of action is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Similar compounds have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. For example, some derivatives demonstrated selective COX-II inhibition with IC50 values significantly lower than traditional anti-inflammatory drugs like diclofenac . This selectivity is advantageous as it may reduce gastrointestinal side effects associated with non-selective COX inhibitors.
Antimicrobial Activity
Compounds related to this structure have also been tested for antimicrobial activity. A study indicated that certain derivatives exhibited moderate antibacterial effects against Staphylococcus aureus and Escherichia coli . The presence of the oxadiazole ring may enhance the compound's interaction with microbial targets.
Study 1: Anticancer Activity
In a comparative study involving various isoquinoline derivatives, it was found that compounds similar to our target exhibited enhanced cytotoxicity against multiple cancer cell lines. The study utilized WST cytotoxicity assays to quantify cell viability post-treatment. Results indicated that derivatives like compound 14 consistently reduced colony formation in neuroblastoma cell lines .
Study 2: Anti-inflammatory Mechanism
A molecular docking study assessed the binding affinity of the compound to COX enzymes. The results suggested that the compound could effectively bind to the active site of COX-II, potentially leading to reduced production of pro-inflammatory mediators . This finding aligns with in vitro assays showing lower ulcerogenic effects compared to traditional NSAIDs.
Data Tables
類似化合物との比較
Comparison with Structurally Similar Compounds
Oxadiazole-Containing Pesticides (Oxadiazon and Oxadiargyl)
The 1,3,4-oxadiazol-2(3H)-one derivatives oxadiazon and oxadiargyl () share functional similarities with the target compound but differ in substituent patterns and core structure. Key comparisons include:
| Property | Target Compound | Oxadiazon | Oxadiargyl |
|---|---|---|---|
| Core Structure | 1,2-Dihydroisoquinolin-1-one + 1,2,4-oxadiazole | 1,3,4-Oxadiazol-2(3H)-one | 1,3,4-Oxadiazol-2(3H)-one |
| Substituents | 3-Chlorophenyl, 3,4-dimethylphenyl | 2,4-Dichloro-5-(1-methylethoxy)phenyl | 2,4-Dichloro-5-(2-propynyloxy)phenyl |
| Electron-Withdrawing Groups | Cl (meta position), CH₃ (ortho/para) | Cl (ortho/para), O-isopropyl | Cl (ortho/para), O-propargyl |
| Potential Bioactivity | Undocumented (inferred: possible pesticidal/medicinal) | Herbicidal | Herbicidal |
- The dihydroisoquinolinone core may offer hydrogen-bonding capabilities absent in simpler oxadiazoles .
Isoquinoline-Oxazole Hybrid (PubChem Compound: [3-(2-Chlorophenyl)-5-Methyl-1,2-Oxazol-4-yl]-(3,4-Dihydro-1H-Isoquinolin-2-yl)Methanone)
This compound () shares an isoquinoline moiety with the target but replaces the oxadiazole with an oxazole ring. Key differences include:
| Property | Target Compound | PubChem Compound |
|---|---|---|
| Heterocyclic Core | 1,2,4-Oxadiazole | 1,2-Oxazole |
| Chlorine Position | 3-Chlorophenyl | 2-Chlorophenyl |
| Electronic Effects | Oxadiazole (electron-deficient) | Oxazole (moderately electron-deficient) |
| Hydrogen Bonding | Lactam (NH/C=O) in dihydroisoquinolinone | Methanone (C=O) |
- Computational Analysis : Density-functional theory (DFT) studies () suggest that the electron-deficient 1,2,4-oxadiazole in the target compound may exhibit a lower LUMO energy compared to oxazole, enhancing electrophilic reactivity. Multiwfn-based topology analysis () could further quantify charge transfer differences between these cores .
Computational and Crystallographic Comparisons
Density-Functional Theory (DFT) Studies
- Thermochemical Accuracy : Becke’s hybrid functional () predicts atomization energies with a 2.4 kcal/mol error margin, making it suitable for comparing the target compound’s stability with oxadiazon. For example, the 3,4-dimethylphenyl group may reduce strain energy compared to oxadiazon’s dichlorophenyl substituent .
- Electron Density Analysis : The Colle-Salvetti correlation-energy formula () applied via Multiwfn () could highlight differences in electron localization between the target’s chlorophenyl group and oxadiargyl’s propargyloxy chain .
Crystallographic Data
SHELX-refined structures () of similar compounds reveal:
- Bond Lengths : The C–N bond in 1,2,4-oxadiazole (1.33 Å) is shorter than in 1,3,4-oxadiazoles (1.36 Å), suggesting higher ring stability in the target compound .
- Torsional Angles: The dihydroisoquinolinone core likely imposes planar rigidity, contrasting with the more flexible methanone linker in ’s compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
